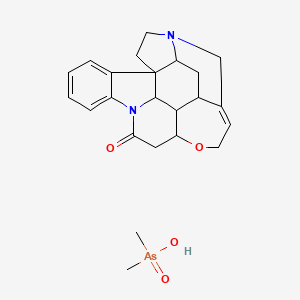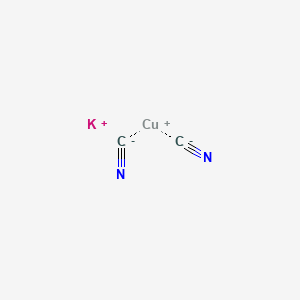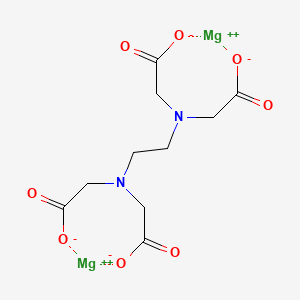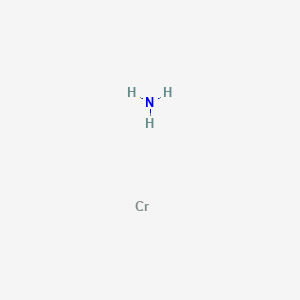
Ferric ammonium oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric ammonium oxalate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . It is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It is relevant to the manufacture of blueprint paper .
Synthesis Analysis
The synthesis of this compound involves the acidic dissolution of ferrous ammonium sulfate in an aqueous solution of oxalic acid, followed by precipitation by nucleation and particle growth from a supersaturated solution . The initial concentration of ferrous ammonium sulfate influences the rate of precipitation of this compound .Molecular Structure Analysis
The complex is held together by dative covalent bonds, due to the oxygen atoms in the oxalate anions donating a lone pair to the p and d orbitals of the iron atom . The center has three electrons in its d orbitals, leaving 13 empty places in the remaining d and p orbitals .Chemical Reactions Analysis
This compound, being an acidic salt, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .Physical And Chemical Properties Analysis
This compound is a green solid . It is soluble in water but insoluble in ethanol . It is a colorless crystalline solid under standard conditions with a melting point of 374.5K in hydrated form and 463K in anhydrous form .Aplicaciones Científicas De Investigación
- It forms complexes in aqueous solutions, like the trioxalato-iron(III) complex, which has implications in chemical synthesis and analysis (Magini, 1981).
- It's used in synthesizing other compounds, such as ferrous oxalate, with applications in materials like lithium iron phosphate (Qiao Qing-dong, 2008).
- Its decomposition products, like Fe2O3, are analyzed for applications in fields like materials science (Hussein et al., 1995).
- Ferric oxalate is used in analytical chemistry, like in the estimation of iodide (Ramanjaneyulu & Shukla, 1956).
- It has clinical applications, such as in reducing dentine hypersensitivity (Gillam et al., 2004).
- It's studied for its role in soil chemistry, like extracting trace elements from soils (Benítez & Dubois, 1999).
- Ferric ammonium oxalate is involved in the synthesis of various metal oxides and ferrites (Langbein & Fischer, 1991).
- It serves as an agent in surgery to prevent post-operative root hypersensitivity (Wang et al., 1993).
- In material science, it's used to study magnetic properties of metal complexes (Xu et al., 2007).
- It's crucial in microbial nitrogen cycle pathways like ferric ammonium oxidation in environmental science (Tan et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Ferric ammonium oxalate is a critical building block material for several applications such as lithium-ion batteries, photocatalysts, pigment, etc . A green synthesis technology with near-zero waste for the preparation of Fe (II) oxalate from steel waste has been proposed . This indicates that this compound has potential for future research and applications.
Propiedades
Número CAS |
14221-47-7 |
|---|---|
Fórmula molecular |
C6H4FeNO12-2 |
Peso molecular |
337.94 g/mol |
Nombre IUPAC |
azanium;iron(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.Fe.H3N/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;1H3/q;;;+3;/p-5 |
Clave InChI |
IXNGKYULQORYPD-UHFFFAOYSA-I |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+3] |
Densidad |
Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ |
Descripción física |
Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)








